CID 11387431
Description
Overview of Fluorinated Silanes in Contemporary Research
Fluorinated silanes, a broader category that includes perfluorinated organosilicon compounds, are a major focus of contemporary research. dakenchem.com They are organosilicon compounds that contain fluorine atoms in their chemical structure. vanabio.com This structural feature gives them excellent surface activity and hydrophobic (water-repellent) properties. vanabio.com As a result, they are extensively studied for their ability to modify the surface properties of various materials, including coatings, resins, fibers, metals, and glass. vanabio.com
Current research is exploring the use of fluorinated silanes to create surfaces that are:
Hydrophobic and Oleophobic: Repellent to both water and oil. sinosil.com
Easy-to-Clean and Anti-Graffiti: Low-energy surfaces that resist soiling and are easy to clean. sinosil.com
Anti-Fouling: Resistant to the accumulation of microorganisms like mold and algae. vanabio.comsinosil.com
Durable: Resistant to UV radiation, acids, and alkaline solutions. vanabio.com
These properties are highly sought after in industries such as automotive, construction, electronics, and textiles. dakenchem.comvanabio.com For instance, in the automotive industry, they are used to create weatherproof and dirt-resistant coatings. dakenchem.com In electronics, they enhance moisture resistance and improve electrical characteristics. dakenchem.com
Academic Significance of Organosilicon Chemistry with Perfluorinated Moieties
The academic significance of organosilicon chemistry involving perfluorinated moieties lies in the unique and powerful properties that arise from the combination of silicon and fluorine chemistry. Organosilicon compounds are known for their role as building blocks in a wide array of materials. researchgate.net The incorporation of perfluorinated groups—long chains of carbon atoms where all hydrogen atoms are replaced by fluorine—introduces a new level of functionality.
The strong carbon-fluorine bonds lead to high thermal and chemical resistance. researchgate.net This, combined with the versatility of silicon chemistry, allows for the creation of materials with exceptional stability and durability. researchgate.netscbt.com Academically, this opens up avenues for developing novel materials for extreme environments.
Furthermore, the presence of perfluorinated chains results in very low surface energy. researchgate.netscbt.com This is a key area of academic inquiry, as it is fundamental to creating superhydrophobic and oleophobic surfaces. mdpi.com Researchers are actively investigating how to control the structure and arrangement of these molecules on a surface to achieve maximum repellency. researchgate.net The study of these compounds contributes to a deeper understanding of surface science and interfacial phenomena.
Historical Context of Fluorinated Alkylsilane Research for Surface Modification
The use of alkylsilanes for modifying the surface properties of textiles dates back to a patent filed in 1945. mdpi.com This early work laid the foundation for the broader field of surface modification using silanes. Over the decades, research has expanded to include a wide variety of silane (B1218182) compounds, with a particular focus on fluorinated alkylsilanes in more recent years. sinosil.com
The primary goal of this research has been to impart desirable properties to surfaces, most notably water and oil repellency. sinosil.com A significant amount of research in recent decades has focused on creating hydrophobic coatings for applications ranging from anti-corrosion and anti-fogging to stable optical properties. researchgate.net
Initially, much of the focus was on long-chain perfluoroalkyl substances (PFAS). However, due to concerns about the environmental persistence and potential bioaccumulation of long-chain PFAS like PFOA and PFOS, research has shifted towards shorter-chain fluorinated compounds and alternative chemistries that can provide similar performance without the associated risks. google.com This has led to the development of novel fluorine-containing silane compounds that are free of perfluoroalkyl groups of eight or more carbons. google.com
Rationale for Investigating Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane in Scholarly Contexts
Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, with the PubChem CID 11387431, is a specific example of a fluorinated alkylsilane that is of interest to the academic community. The rationale for its investigation stems from its potential to contribute to the development of advanced materials with tailored surface properties.
The "1H,1H,2H,2H-perfluorodecyl" portion of the molecule indicates a ten-carbon chain that is heavily fluorinated, which is expected to impart strong hydrophobic and oleophobic characteristics. The "diisopropylsilane" group provides a reactive site that can be used to chemically bond the molecule to a variety of surfaces or to incorporate it into larger polymer structures.
Scholarly investigation into this compound and its analogs helps to elucidate the structure-property relationships in this class of materials. By systematically varying the length of the perfluorinated chain, the nature of the alkyl groups on the silicon atom, and the reactive groups, researchers can gain a deeper understanding of how these molecular features influence the final properties of the material. This knowledge is crucial for the rational design of new materials for specific applications.
Scope and Objectives of Academic Inquiry into Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane
The academic inquiry into Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane and related compounds encompasses several key objectives:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to these molecules and thoroughly characterizing their chemical and physical properties.
Surface Modification: Investigating the formation of self-assembled monolayers and thin films on various substrates and understanding the resulting surface properties, such as contact angle, surface energy, and durability.
Structure-Property Relationships: Elucidating how the molecular structure of the silane affects the macroscopic properties of the modified surface.
Applications Development: Exploring the potential use of these materials in a wide range of applications, including protective coatings, microelectronics, and biomedical devices.
Environmental Impact: Assessing the environmental fate and potential toxicity of these compounds to ensure their safe and sustainable use.
By pursuing these objectives, the academic community aims to expand the fundamental understanding of fluorinated organosilicon chemistry and to translate this knowledge into the development of new and innovative materials that can address a wide range of technological challenges.
Chemical Compound Data
Below is a table summarizing the key chemical identifiers for Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane.
| Identifier | Value |
| PubChem CID | 11387431 |
| CAS Number | 356056-15-0 calpaclab.comthsci.com |
| Molecular Formula | C16H19F17Si thsci.com |
| Synonyms | (3, 3, 4, 4, 5, 5, 6, 6, 7, 7, 8, 8, 9, 9, 10, 10, 10-Heptadecafluorodecyl)diisopropylsilane, Diisopropyl(1H, 1H, 2H, 2H-perfluorodecyl)silane calpaclab.com |
A related compound, Diisopropyl-(1H,1H,2H,2H-perfluorooctyl)silane, has the following reported properties:
| Property | Value |
| CAS Number | 356056-14-9 |
| Molecular Formula | C14H19F13Si |
| Molecular Weight | 462.37 g/mol |
| Boiling Point | 250.3°C at 760 mmHg |
| Flash Point | 105.2°C |
| Vapor Pressure | 0.0346mmHg at 25°C |
| (Data for Diisopropyl-(1H,1H,2H,2H-perfluorooctyl)silane) lookchem.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/C16H18F17Si/c1-7(2)34(8(3)4)6-5-9(17,18)10(19,20)11(21,22)12(23,24)13(25,26)14(27,28)15(29,30)16(31,32)33/h7-8H,5-6H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLTUBFUTRGQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F17Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583354 | |
| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356056-15-0 | |
| Record name | ((Perfluorooctyl)ethyl)di(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Diisopropyl 1h,1h,2h,2h Perfluorodecyl Silane
Established Synthetic Pathways for Perfluorinated Silanes
The introduction of a perfluoroalkyl chain onto a silicon atom can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern, the nature of the precursors, and the required reaction conditions.
Grignard Reaction-Based Synthesis
The Grignard reaction is a versatile method for forming carbon-silicon bonds. This pathway involves the reaction of a Grignard reagent, typically derived from a perfluoroalkyl-containing halide, with a suitable silane (B1218182) precursor. For instance, fluorinated silane coupling agents can be synthesized by reacting tetrachlorosilane (B154696) or tetramethoxysilane (B109134) with a perfluoroalkyl-aryl magnesium bromide intermediate. jst.go.jp This approach has also been used to prepare pentafluorophenyl(trimethyl)silane from a Grignard reagent and trimethylchlorosilane. fluorine1.ru
However, the efficiency of Grignard-based alkylation can be limited, particularly when the silicon atom is already substituted with multiple bulky alkyl groups. google.com The reaction with alkoxysilanes is often found to be more selective than with the analogous chlorosilanes, allowing for more controlled, stepwise substitution at the silicon center. dtic.mil
Table 1: Examples of Grignard Reaction-Based Synthesis of Fluorinated Silanes
| Perfluoroalkyl Source | Silane Precursor | Product | Reference |
|---|---|---|---|
| Perfluoroalkyl-aryl-MgBr | Tetrachlorosilane/Tetramethoxysilane | Perfluoroalkyl-aryl-silane | jst.go.jp |
| Perfluorooct-1-ynyl magnesium bromide | Alkoxysilanes | Perfluorinated alkynyl silane | dtic.mil |
| Bromopentafluorobenzene (forms Grignard) | Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | fluorine1.ru |
Hydrosilylation Approaches
Hydrosilylation is a powerful and atom-economical method that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. This reaction is typically catalyzed by transition metals, most commonly platinum compounds like Speier's catalyst or Karstedt's catalyst. researchgate.net For the synthesis of long-chain perfluorinated silanes, a common strategy is the hydrosilylation of a terminal alkene containing a perfluoroalkyl chain, such as 1H,1H,2H-perfluorooct-1-ene, with a hydrosilane. researchgate.netchemicalbook.com
For example, 1H,1H,2H,2H-Perfluorodecyltriethoxysilane can be synthesized with high yield (97.3%) through the reaction of perfluorooctylethylene with triethoxysilane. chemicalbook.com The reaction can also be initiated by UV light or conducted at high temperatures without a catalyst. google.com While platinum catalysts are widely used, rhodium and palladium catalysts are also effective for the hydrosilylation of hydrofluoroolefins. researchgate.netresearchgate.net
Reductive Addition Reactions for Perfluoroalkyl Iodides
Perfluoroalkyl iodides (RFIs) are common precursors for introducing perfluoroalkyl groups. Their reactions often proceed through radical mechanisms. In the presence of reductants or metal catalysts, RFIs can add across multiple bonds or participate in substitution reactions. rsc.org For instance, the addition of perfluoroalkyl iodides to alkenes and alkynes can be catalyzed by low-valent titanium, generated in situ from TiCl4 and zinc. conicet.gov.ar This process involves the generation of a perfluoroalkyl radical which adds to the multiple bond. conicet.gov.ar
Another approach involves the reaction of perfluoroalkyl iodides with alkenes in the presence of catalytic amounts of copper, which can yield both addition and reduction products. rsc.org However, direct coupling reactions can be challenging; for example, the interaction of perfluoroalkyl iodides with organolithium compounds often leads to metal-halogen exchange (trans-metallation) rather than the formation of a direct C-C bond. beilstein-journals.org
Precursor Chemistry and Derivatization Strategies
The properties and reactivity of the final perfluorinated silane are heavily influenced by the choice of starting materials, particularly the silane precursor. The nature of the leaving groups on the silicon atom (e.g., halogens or alkoxy groups) dictates the reaction conditions and selectivity.
Comparison of Alkoxy and Halo Silane Precursors
Both halosilyl and alkoxysilyl functional groups are common reactive sites on precursor molecules for synthesizing organosilanes. dtic.milalfa-chemistry.com
Halosilanes , particularly chlorosilanes, are highly reactive precursors. Their high electrophilicity facilitates reactions with nucleophiles like Grignard reagents. However, this high reactivity can sometimes lead to multiple substitutions and a lack of selectivity. dtic.mil Fluoroalkyl silane fluorides have been noted to be significantly more reactive towards Grignard reagents than their corresponding chloride or alkoxide counterparts. google.com
Alkoxysilanes are generally less reactive than their halo-analogs. dtic.mil This attenuated reactivity allows for more controlled, stepwise substitution reactions, which can be advantageous in complex syntheses. dtic.mil The Grignard reaction with alkoxysilanes, for example, is considered more selective than with chlorosilanes. dtic.mil However, in some systems, such as copper-mediated radiocyanation, trialkoxyaryl silane precursors have shown low conversions. chemrxiv.org The hydrolysis of alkoxysilanes, which is a key step in the formation of siloxane films, begins with the conversion of alkoxy groups into more active silanol (B1196071) groups. mdpi.com
Table 2: Comparison of Alkoxy and Halo Silane Precursors
| Precursor Type | Reactivity | Selectivity | Key Characteristics | References |
|---|---|---|---|---|
| Halosilanes (e.g., -SiCl) | High | Lower | Highly electrophilic; can lead to multiple substitutions. | dtic.milalfa-chemistry.com |
| Alkoxysilanes (e.g., -Si(OEt)) | Moderate | Higher | Allows for more controlled, stepwise reactions; less reactive than halosilanes. | dtic.mil |
| Fluorosilanes (e.g., -SiF) | Very High | Variable | More reactive with Grignard reagents than chlorides or alkoxides. | google.com |
Functional Group Interconversions on the Silicon Center
Modifying the functional groups attached to the silicon atom after the initial silane synthesis is a crucial strategy for creating diverse and tailored materials. A significant example of this is the conversion of halogen or alkoxy groups into silicon hydride (Si-H) groups. This transformation is typically achieved by reaction with reducing agents like lithium aluminum hydride or sodium borohydride. google.com The resulting hydrosilane is a versatile intermediate that can undergo subsequent reactions, such as hydrosilylation, to introduce other organic moieties. google.com This two-step process—reduction to a hydrosilane followed by hydrosilylation—can lead to significantly improved yields for certain complex fluorinated silanes compared to direct alkylation methods. google.com Other interconversions include the transformation of diphenoxysilanes into various other functional silanes, demonstrating the utility of a stable precursor for further derivatization. researchgate.net
Fabrication of Advanced Surface Architectures Utilizing Diisopropyl 1h,1h,2h,2h Perfluorodecyl Silane
Self-Assembled Monolayer (SAM) Formation
The formation of self-assembled monolayers (SAMs) is a cornerstone of surface engineering, allowing for the creation of highly ordered and functional surfaces. Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, with its reactive diisopropylsilyl headgroup and its fluorinated tail, is a prime candidate for generating low-energy surfaces.
Solution-Based Deposition Techniques
Solution-based deposition is a widely utilized method for the formation of silane (B1218182) SAMs. This technique typically involves the immersion of a substrate into a dilute solution of the silane in an organic solvent. For Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, the process is sensitive to several factors, including solvent choice, silane concentration, water content, and deposition time. The presence of a thin layer of water on the substrate surface is crucial for the hydrolysis of the silane's headgroup, which precedes the condensation and formation of a covalent bond with the substrate's hydroxyl groups.
Vapor Phase Self-Assembly Protocols
Vapor phase self-assembly offers a cleaner and more controlled environment for SAM formation, minimizing the introduction of solvent-related contaminants. In this method, the substrate is exposed to the vapor of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane within a vacuum chamber. The deposition process is influenced by parameters such as temperature, pressure, and exposure time. This technique is particularly advantageous for coating complex geometries and for applications where high purity is paramount.
Influence of Substrate Hydroxylation on SAM Formation
The quality of the resulting SAM is intrinsically linked to the state of the substrate surface. A high density of hydroxyl (-OH) groups on the substrate is essential for achieving a well-ordered and covalently bound monolayer. Various surface preparation techniques, such as oxygen plasma treatment or piranha solution cleaning, are employed to maximize the hydroxylation of substrates like silicon wafers, glass, and other metal oxides. The degree of hydroxylation directly impacts the packing density and stability of the Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane monolayer.
Kinetic and Thermodynamic Aspects of Monolayer Growth
The formation of a Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane SAM is a dynamic process governed by both kinetic and thermodynamic factors. Initially, the silane molecules physisorb to the substrate surface. This is followed by the hydrolysis of the diisopropylsilyl headgroup and subsequent chemisorption through the formation of Si-O-Substrate bonds. The process continues with the in-plane polymerization of adjacent silane molecules, forming a stable, cross-linked monolayer. The thermodynamics of the system favor the formation of a densely packed, low-energy surface, while the kinetics are influenced by reaction conditions such as temperature and the presence of catalysts.
Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD) Applications
Beyond SAM formation, Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane can also be utilized as a precursor in chemical vapor deposition (CVD) and plasma-enhanced chemical vapor deposition (PECVD) processes to create thin films with desirable properties.
Reactor Design and Process Parameter Optimization in PECVD
In plasma-enhanced chemical vapor deposition, the Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane precursor is introduced into a reactor where it is subjected to an electromagnetic field, creating a plasma. This plasma environment facilitates the fragmentation of the precursor molecules and their subsequent deposition onto a substrate as a thin film.
The design of the PECVD reactor is critical for achieving uniform and high-quality films. Key design considerations include the electrode configuration, gas distribution system, and substrate heating capabilities. The optimization of process parameters is equally important. The table below outlines some of the key parameters and their typical influence on the resulting film properties.
| Parameter | Effect on Film Properties |
| RF Power | Influences the degree of precursor fragmentation and deposition rate. Higher power can lead to denser films but may also cause more fragmentation and loss of fluorine content. |
| Pressure | Affects the mean free path of molecules and the plasma density. Lower pressures can lead to more conformal coatings. |
| Substrate Temperature | Influences surface mobility of adsorbed species and can affect film density and stress. |
| Gas Flow Rates | Determines the precursor concentration in the reactor and can impact the deposition rate and film stoichiometry. |
| Precursor Delivery | The method of introducing the Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane vapor into the chamber, including the use of a carrier gas, affects the uniformity of the coating. |
By carefully controlling these parameters, it is possible to tailor the properties of the deposited films, such as thickness, refractive index, surface energy, and chemical composition, for a wide range of applications, including hydrophobic coatings, anti-reflective layers, and protective barriers.
Tailoring Film Properties via Plasma Chemistry
There is no specific information available in the scientific literature regarding the use of plasma chemistry to tailor the properties of films fabricated from Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane. Research on other fluoroalkylsilanes demonstrates that plasma polymerization can be a viable method for creating highly cross-linked, stable coatings. This technique often involves fragmenting the precursor molecule in a plasma environment and depositing a polymer-like film onto a substrate. The properties of such films, including thickness, uniformity, and chemical structure, can be finely tuned by adjusting plasma parameters like power, pressure, and gas composition. However, studies detailing these parameters and their effects on films derived specifically from the diisopropyl-functionalized perfluorodecylsilane are absent.
Multi-Layer Coating Systems and Hybrid Architectures
The integration of fluoroalkylsilanes into multi-layer systems is a strategy used to enhance the durability and functionality of coatings. This can involve combining the hydrophobic properties of the fluorinated layer with the mechanical strength or adhesive properties of other polymeric or inorganic layers.
Fabrication of Hierarchical Micro/Nanostructures
The creation of hierarchical micro/nanostructures is a key strategy for achieving superhydrophobicity, where both the surface chemistry and topography contribute to extreme water repellency. This is often achieved by applying a low surface energy coating, such as a fluoroalkylsilane, onto a micro- or nanostructured surface. While this is a well-established principle, there are no published examples of using Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane for this purpose.
Surface Pre-Treatment Methodologies for Enhanced Grafting
Surface pre-treatment is a critical step to ensure efficient and robust grafting of silane molecules. By cleaning and activating the substrate, the density of reactive sites (typically hydroxyl groups) is increased, leading to a more uniform and stable monolayer.
Acid and Plasma Activation Techniques
Acid etching (e.g., with piranha solution) and plasma activation (e.g., using oxygen or argon plasma) are standard methods for preparing substrates for silanization. These techniques effectively remove organic contaminants and generate surface hydroxyl groups. Although these are universal pre-treatment methods, their specific application and optimization for the grafting of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane have not been documented in the scientific literature.
Interfacial Phenomena and Fundamental Research on Surface Wettability
Interactions with Biological Interfaces in Research Models
Anti-Fouling Mechanisms in Research Applications
cannot be addressed. Furthermore, no data tables or detailed research findings can be provided as no such information is available.
Advanced Characterization Techniques for Modified Substrates and Films
Spectroscopic Analysis of Surface Chemistry
Spectroscopic techniques are pivotal in elucidating the chemical and structural properties of materials at the molecular level. For a compound like CID 11387431, which contains a pyrazole ring, an ester group, and an oxirane ring, each technique provides unique insights into its behavior on a surface.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Bonding States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of elements within the top 10 nanometers of a material's surface. carleton.edudntb.gov.ua By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify all elements except hydrogen and helium. carleton.edu
For a film of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, XPS would be employed to:
Confirm Elemental Composition: Verify the presence of carbon, nitrogen, and oxygen in the expected atomic ratios.
Determine Bonding States: High-resolution scans of the C 1s, N 1s, and O 1s regions would reveal different chemical environments. For instance, the C 1s spectrum would show distinct peaks for carbon atoms in the pyrazole ring, the ethyl ester group (C-O, C=O), and the oxirane ring. The N 1s spectrum would provide information about the nitrogen atoms in the pyrazole ring, and the O 1s spectrum would distinguish between the oxygen in the ester and oxirane functionalities. researchgate.net Shifts in binding energies can provide valuable information about intermolecular interactions and bonding to a substrate. dntb.gov.ua
Table 1: Expected XPS Peak Regions for Key Elements in this compound
| Element | Core Level | Expected Functional Groups and Corresponding Binding Energy Ranges (eV) |
| Carbon | C 1s | C-C/C-H (pyrazole, ethyl), C-N (pyrazole), C-O (ester, oxirane), C=O (ester) |
| Nitrogen | N 1s | N-N, C-N (pyrazole) |
| Oxygen | O 1s | C=O (ester), C-O (ester, oxirane) |
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups in a molecule. It measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule. researchgate.net
For this compound, FTIR analysis would be expected to show characteristic absorption bands corresponding to its various functional groups:
C=O stretch of the ester group.
C-O stretch from the ester and oxirane groups.
C-N stretch and N-N stretch of the pyrazole ring.
C-H stretch from the aromatic pyrazole ring and the aliphatic ethyl and oxirane groups.
Asymmetric and symmetric stretching of the oxirane ring.
By comparing the experimental spectrum with theoretical calculations or databases of known compounds, the chemical structure can be confirmed. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Table 2: Expected Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Ester (C=O) | Stretching | 1750-1735 |
| Ester (C-O) | Stretching | 1300-1000 |
| Pyrazole (C=N) | Stretching | 1650-1550 |
| Pyrazole (C-N) | Stretching | 1350-1280 |
| Oxirane (C-O-C) | Asymmetric Stretching | ~1250 |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H | Stretching | 3000-2850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. primescholars.com It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate, a combination of 1D and 2D NMR experiments would be used to:
¹H NMR: Determine the number of different types of protons and their neighboring protons through chemical shifts and spin-spin coupling patterns. This would allow for the assignment of protons on the pyrazole ring, the ethyl group, and the oxirane ring. mdpi.comnih.govresearchgate.netrsc.org
¹³C NMR: Identify the number of different types of carbon atoms and their chemical environments. This would confirm the presence of the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the carbons of the ethyl and oxirane groups. mdpi.comnih.govrsc.org
2D NMR (e.g., COSY, HSQC, HMBC): Establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure. mdpi.com
X-ray Absorption Near Edge Spectroscopy (XANES) for Molecular Orientation
X-ray Absorption Near Edge Spectroscopy (XANES), also known as NEXAFS, is a technique that provides information about the local electronic structure and geometry of the absorbing atom. fz-juelich.dewikipedia.orguu.nldiamond.ac.uk By tuning the energy of the X-rays around an absorption edge of a specific element, transitions of core electrons to unoccupied states can be probed.
For thin films of organic molecules like this compound on a substrate, angle-resolved XANES measurements can be used to determine the molecular orientation. By varying the angle of the incident polarized X-rays relative to the sample surface, the intensity of certain electronic transitions will change depending on the orientation of the molecular orbitals. stanford.edu This is particularly useful for understanding the organization of molecules in thin films, which can significantly impact the properties of the film. researchgate.net
Raman Spectroscopy for Structural Characterization
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser. tandfonline.com The resulting Raman shift provides information about the vibrational modes of the molecule.
For this compound, Raman spectroscopy would be particularly sensitive to the vibrations of the pyrazole ring and the C-C bonds of the backbone. It can also be used to characterize the crystalline structure and polymorphism of the material in a solid film.
Morphological and Topographical Assessment
The performance of organic thin films is highly dependent on their surface morphology and topography. rwth-aachen.denist.govumich.edunih.gov Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) are commonly used to visualize the surface of these films.
This assessment would reveal important characteristics of a film of this compound, such as:
Surface Roughness: The degree of smoothness or unevenness of the film surface.
Grain Size and Shape: The dimensions and morphology of crystalline domains within the film.
Presence of Defects: Identification of any pinholes, cracks, or other imperfections in the film.
Understanding these features is crucial for optimizing the deposition process and for correlating the film structure with its functional properties.
No Information Available for this compound in the Context of the Requested Analysis
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no publicly available scientific literature or data corresponding to the specific analytical techniques outlined in the user's request. Searches for this compound in conjunction with advanced characterization methods for modified substrates and films, as well as wettability and surface energy measurements, did not yield any relevant results.
The requested article structure, focusing on Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), contact angle measurements, surface free energy calculations, and ellipsometry for films and substrates related to "this compound," could not be populated with scientifically accurate and verifiable information. The compound does not appear in research databases in the context of these specific surface science and materials characterization applications.
Therefore, the generation of a thorough and informative article strictly adhering to the provided outline is not possible at this time.
Adhesion and Durability Testing Methods
The evaluation of adhesion and durability is critical for determining the performance and lifespan of modified substrates and films. Adhesion testing measures the bond strength between a coating and the substrate, while durability testing assesses the material's ability to withstand environmental or mechanical stresses over time.
Adhesion Testing
Several standardized methods are employed to quantify the adhesion of thin films and coatings. The choice of method often depends on the coating thickness, substrate type, and the specific application requirements.
Tape Test (ASTM D3359): This is a qualitative method used for assessing the adhesion of coatings. kta.com It involves making a series of cuts through the coating to the substrate, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. kta.com The adhesion is rated based on the amount of coating removed by the tape. kta.com There are two variations: Method A (X-cut) for coatings thicker than 5 mils and Method B (cross-cut) for coatings less than 5 mils thick. kta.com
Pull-Off Test (ASTM D4541): This is a quantitative method that measures the tensile stress required to detach a coating from a substrate. nbchao.com A loading fixture, or "dolly," is glued to the coating surface. A specialized tester is then used to apply a perpendicular force to the dolly until it pulls the coating off. nbchao.comdefelsko.com The force at which the coating detaches is recorded and reported in units of pressure (e.g., psi or MPa), providing a direct measure of adhesive strength. nbchao.com The nature of the fracture is also noted, such as adhesive failure at the interface or cohesive failure within the coating itself. defelsko.com
Scrape Test (ASTM D2197): In this laboratory test, a weighted stylus or loop is pushed across the surface of the coated material with progressively increasing force until the coating is scraped away from the substrate. defelsko.com The critical load at which the coating fails provides a quantitative measure of the adhesion and cohesion properties.
A hypothetical data set for a generic modified film is presented below to illustrate how results from these tests might be documented.
| Test Method | Parameter Measured | Sample Result (Hypothetical) | Standard |
| Tape Test | Adhesion Rating | 4B (Less than 5% area removed) | ASTM D3359 |
| Pull-Off Test | Adhesion Strength | 8.5 MPa (Cohesive Failure) | ASTM D4541 |
| Scrape Test | Critical Load | 2.1 N | ASTM D2197 |
Durability Testing
Durability tests are designed to simulate the conditions a material will experience during its service life. These can include mechanical wear and environmental exposure.
Abrasion Resistance Test: This test evaluates the ability of a film to withstand mechanical wear, such as rubbing, scraping, or erosion. A common method involves using a Taber Abraser, which subjects the surface to the wearing action of two abrasive wheels. Durability is typically quantified by the weight loss after a specific number of cycles or the number of cycles required to wear through the coating.
Environmental Cycling: To assess durability under real-world conditions, modified substrates are often subjected to accelerated weathering tests. This can involve cycling between different temperatures, humidity levels, and exposure to UV radiation to simulate outdoor use. The material's properties, including adhesion and appearance, are measured before and after exposure to determine degradation.
The table below illustrates potential data from durability testing on a generic modified film.
| Test Method | Conditions | Parameter Measured | Result (Hypothetical) |
| Abrasion Test | 500 cycles, CS-10 wheels, 500g load | Mass Loss | 12 mg |
| Thermal Cycling | 100 cycles, -40°C to 85°C | Adhesion Strength Change | -15% |
| UV Exposure | 500 hours, UVA-340 lamps | Color Change (ΔE) | 1.8 |
It must be reiterated that the methods and data presented above are for illustrative purposes only and are not associated with any documented research on the compound this compound.
Mechanistic Insights into Film Formation and Stability
Hydrolysis and Condensation Mechanisms of Silane (B1218182) Coupling Agents
The foundational reactions for the formation of silane-based films are hydrolysis and condensation. For a silane coupling agent to bond to a substrate and form a polymeric network, the hydrolyzable groups attached to the silicon atom must first react with water.
Hydrolysis: In the presence of water, the isopropoxy groups of diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane undergo hydrolysis to form silanol (B1196071) groups (-Si-OH). This reaction is often catalyzed by acids or bases. researchgate.net The general mechanism involves the nucleophilic attack of a water molecule on the silicon atom. diva-portal.org The reaction proceeds in a stepwise manner, with the three alkoxy groups being replaced by hydroxyl groups.
Step 1: R-Si(OR')₃ + H₂O → R-Si(OR')₂(OH) + R'OH Step 2: R-Si(OR')₂(OH) + H₂O → R-Si(OR')(OH)₂ + R'OH Step 3: R-Si(OR')(OH)₂ + H₂O → R-Si(OH)₃ + R'OH
Condensation: Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions with other silanol groups (homo-condensation) or with hydroxyl groups on the substrate surface (hetero-condensation). nih.gov This process results in the formation of stable siloxane bridges (Si-O-Si), which form the backbone of the coating, and Si-O-Substrate bonds, which ensure adhesion. nih.gov
Homo-condensation: 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O Hetero-condensation: R-Si(OH)₃ + HO-Substrate → R-Si(OH)₂-O-Substrate + H₂O
The rates of these reactions are influenced by factors such as pH, temperature, solvent, and the concentration of the silane and water. researchgate.net
Role of Interfacial Water in Silane Deposition
The presence of a thin layer of water at the substrate interface is crucial for the successful deposition of a uniform and stable silane film. This interfacial water layer serves as the primary source of water for the hydrolysis of the silane coupling agent. The structure and amount of this water can significantly impact the quality of the resulting film.
Studies on similar silanes have shown that an ordered and complete monolayer can only be formed on a hydrated substrate. Too little water can lead to an incomplete monolayer, while an excess of water may hinder the nucleation and growth of the silane islands on the surface. The mobility of water molecules at the interface is also thought to play a significant role in the deposition process.
Influence of Alkyl Chain Length and Fluorination Degree on Self-Assembly
The self-assembly of diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane into a well-ordered monolayer is driven by intermolecular forces. The long perfluorodecyl chain plays a critical role in this process.
Alkyl Chain Length: Longer alkyl chains generally lead to stronger van der Waals interactions between adjacent molecules, promoting a more ordered and densely packed monolayer. This increased order enhances the barrier properties and stability of the resulting film.
Degree of Fluorination: Fluorination of the alkyl chain has a profound effect on the self-assembly process. The high electronegativity of fluorine atoms leads to a rigid, helical conformation of the perfluoroalkyl chain. This rigidity, combined with the larger volume of fluorine compared to hydrogen, influences the packing density and orientation of the molecules in the self-assembled monolayer (SAM). The fluorinated chains tend to segregate and form tightly packed domains, which contributes to the low surface energy and hydrophobicity of the coating. core.ac.uk
Intermolecular Interactions within Self-Assembled Monolayers
The stability and integrity of the diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane SAM are maintained by a combination of intermolecular interactions.
| Interaction Type | Description | Impact on SAM |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. Arise from temporary fluctuations in electron distribution. | Contribute significantly to the packing and ordering of the long perfluorodecyl chains. |
| Dipole-Dipole Interactions | Occur between polar molecules. The C-F bonds in the perfluorodecyl chain are highly polar. | Influence the orientation and alignment of the silane molecules within the monolayer. |
| Hydrogen Bonding | Can occur between residual silanol groups that have not undergone condensation. | Can affect the internal structure and potential for water absorption within the film. |
These interactions collectively drive the molecules to arrange themselves in a thermodynamically favorable, low-energy state, resulting in a well-ordered and stable film.
Factors Governing Thermal and Chemical Stability of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane Coatings
The thermal and chemical stability of coatings derived from diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane are key performance indicators.
Thermal Stability: The strong C-F and Si-O bonds contribute to the high thermal stability of these coatings. zjdy-chem.comchemicalbook.com Studies on similar fluorinated silane coatings have shown that they can withstand elevated temperatures without significant degradation. researchgate.net The dense packing of the fluorinated chains can also limit the diffusion of oxygen and other reactive species into the film, further enhancing its thermal stability. Research on related perfluoroalkyl silanes has demonstrated stability at temperatures up to 400°C. researchgate.net
Chemical Stability: The chemical inertness of the perfluorinated chain provides excellent resistance to attack by a wide range of chemicals, including acids, bases, and organic solvents. zjdy-chem.comchemicalbook.com The covalent Si-O-Si and Si-O-Substrate bonds form a robust network that is resistant to hydrolysis under many conditions. However, prolonged exposure to harsh chemical environments can lead to degradation.
Degradation Pathways of Fluorinated Silane Films in Research Environments
Despite their high stability, fluorinated silane films can degrade under certain conditions, particularly in research environments where they may be exposed to various physical and chemical stresses.
One potential degradation pathway involves the hydrolysis of the siloxane bonds , especially under extreme pH conditions, which can lead to the breakdown of the polymeric network. Another pathway is the decomposition of the fluorinated alkyl chain . While highly stable, the C-F bond can be broken by high-energy radiation, such as UV light or X-rays, or by certain reactive chemical species. researchgate.net This can lead to the loss of the film's hydrophobic and oleophobic properties.
Studies on similar compounds have also shown that the presence of certain surfactants in cleaning solutions can accelerate the degradation of the antisticking layer on molds used in nanoimprinting. researchgate.net Furthermore, the biotransformation of related fluorinated compounds has been observed, where they can degrade to form perfluorinated carboxylic acids (PFCAs). diva-portal.org
Structure Performance Relationships of Diisopropyl 1h,1h,2h,2h Perfluorodecyl Silane Derivatives
Impact of Silane (B1218182) Head Group on Surface Reactivity and Bonding
The silane head group is the anchor of the molecule, responsible for its attachment to a substrate. The assembly of organosilanes on a surface is a multi-stage process that typically involves the hydrolysis of the silane's reactive groups to form silanols (Si-OH), followed by condensation with hydroxyl groups on the substrate surface (e.g., the native oxide layer on silicon) to form stable siloxane (Si-O-Si) bonds.
In the case of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, the head group consists of a silicon atom bonded to two isopropyl groups and a single hydrogen atom (a hydrosilane), alongside the perfluorodecyl chain. Unlike more common trialkoxy- or trichlorosilanes, which have three reactive sites for hydrolysis and condensation, this dialkylsilane structure presents different reactivity characteristics.
Reactivity and Cross-linking: Tri-functional silanes (e.g., trichlorosilanes) can form a dense, cross-linked network with neighboring molecules, enhancing the stability of the monolayer. nih.gov In contrast, the diisopropylsilane (B1144190) head group is less reactive and, with fewer hydrolyzable groups, results in less lateral cross-linking. This can lead to a less densely packed and potentially less robust film compared to those formed by tri-functional analogues.
Steric Hindrance: The bulky nature of the two isopropyl groups introduces significant steric hindrance around the silicon atom. This bulkiness can impede the approach of the silane to the surface and hinder the formation of a well-ordered, tightly packed monolayer. Research on other organosilanes shows that sterically encumbered groups can result in lower surface coverage. acs.org More bulky alkoxy groups have been found to hydrolyze less readily than smaller groups like methoxy (B1213986). google.com
Correlation Between Perfluorinated Chain Length and Surface Properties
The 1H,1H,2H,2H-perfluorodecyl chain, with its eight-carbon fluorinated segment (C8F17), is the primary determinant of the surface's interfacial properties. The strong, stable carbon-fluorine bonds and the low polarizability of fluorine atoms impart unique characteristics to the surface.
Surface Energy and Repellency: The primary function of the perfluorinated chain is to create a surface with extremely low energy. This low surface energy is responsible for the characteristic hydrophobicity (water repellency) and oleophobicity (oil repellency). Research on various fluoroalkylsilanes demonstrates a clear trend: increasing the length of the perfluorinated chain generally leads to a lower critical surface tension and a higher contact angle for liquids like water, signifying enhanced repellency. nih.govnih.gov The C8F17 chain in the title compound ensures a high degree of water and oil repellency. cfmats.com
Monolayer Stability: Longer perfluoroalkyl chains can increase the stability of the monolayer through enhanced van der Waals interactions between adjacent chains. nih.gov This contributes to the formation of a more cohesive and durable film, complementing the covalent bonds formed by the silane head group. Studies on analogous compounds show that longer alkyl chains can lead to thicker and more stable adsorption layers. mdpi.com
Influence of Branched Alkyl Groups on Film Packing and Functionality
The choice of alkyl groups attached to the silicon head is a critical design parameter that significantly influences the structure of the resulting film. Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane features branched isopropyl groups, which contrasts with the linear alkyl groups or hydrolyzable groups found in many other silanes.
The introduction of branched alkyl chains has been widely reported to reduce intermolecular interaction and can lower the crystallinity of molecular films. mdpi.com This branching can disrupt the dense packing of the molecules on the surface. While linear alkyl chains can align closely, the bulkiness of isopropyl groups creates steric interference, preventing the perfluorinated tails from achieving a highly ordered, close-packed arrangement. This can result in a monolayer that is less dense and more disordered compared to one formed from a linear silane analogue.
This disruption in packing can have functional consequences. For some applications, a less dense film might be a disadvantage, potentially leading to lower barrier properties against moisture or corrosion. However, in other contexts, the increased free volume might be leveraged for specific applications where controlled spacing between functional chains is desired.
Stereochemical Considerations in Organosilane Assembly
Stereochemistry—the three-dimensional arrangement of atoms in a molecule—plays a crucial role in the self-assembly of organosilanes. The tetrahedral geometry of the silicon head group, combined with the steric bulk of its substituents, dictates how molecules can approach the surface and orient themselves relative to their neighbors.
For Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, the two bulky isopropyl groups are a dominant stereochemical feature. This steric hindrance is a key factor that can limit the efficiency of the self-assembly process. researchgate.net Research has shown that organosilanes with less steric hindrance around the reactive center tend to generate monolayers with higher surface coverage.
Designing Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane Analogues for Specific Research Applications
By systematically modifying the three key components of the Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane molecule—the silane head group, the perfluorinated chain, and the alkyl substituents—it is possible to design analogues with tailored properties for specific research needs.
Tuning Surface Energy: The length of the perfluorinated chain can be altered to fine-tune surface energy and repellency. An analogue with a shorter chain, such as Diisopropyl(1H,1H,2H,2H-perfluorooctyl)silane, would be expected to have slightly lower hydrophobicity and oleophobicity. Conversely, a longer chain, like a perfluorododecyl group, would further decrease surface energy. nih.gov
Controlling Reactivity and Packing Density: The head group can be modified to control reactivity and film structure. Replacing the diisopropyl groups with more reactive groups like ethoxy or chloro, as seen in 1H,1H,2H,2H-Perfluorodecyltriethoxysilane or 1H,1H,2H,2H-Perfluorodecyltrichlorosilane, would enable more extensive cross-linking. nih.govcfmats.com This would lead to denser, more robust, and more thermally stable films, which could be advantageous for creating durable anti-corrosion or anti-fouling coatings.
Modifying Film Spacing and Flexibility: The alkyl groups can be changed to control intermolecular spacing. Replacing the branched isopropyl groups with linear alkyl groups (e.g., dimethyl or diethyl) would reduce steric hindrance, likely resulting in a more ordered and densely packed monolayer. This allows for precise control over the lateral spacing of the functional perfluorinated tails, which is relevant in fields like molecular electronics and biosensor design.
This modular approach to molecular design allows researchers to create a library of silane analogues, each with a unique set of properties optimized for applications ranging from ultra-hydrophobic coatings to specialized templates for nanotechnology.
Interactive Data Table: Comparison of Perfluorinated Silane Analogues
This table compares the properties of the title compound with some of its common analogues.
| Compound Name | Molecular Formula | Head Group | Perfluoroalkyl Chain Length | Key Structural Feature |
| Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane | C16H19F17Si | Diisopropylsilyl | C8F17 | Branched, bulky head group |
| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | C16H19F17O3Si | Triethoxysilyl | C8F17 | Reactive, cross-linking head group |
| 1H,1H,2H,2H-Perfluorodecyltrichlorosilane | C10H4Cl3F17Si | Trichlorosilyl | C8F17 | Highly reactive, cross-linking head group |
| Diisopropyl(1H,1H,2H,2H-perfluorooctyl)silane | C14H19F13Si | Diisopropylsilyl | C6F13 | Shorter perfluoroalkyl chain |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane | C14H19F13O3Si | Triethoxysilyl | C6F13 | Shorter chain, reactive head group |
Theoretical and Computational Approaches in Fluorinated Silane Research
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is a cornerstone for calculating a molecule's geometry and electronic characteristics.
For a molecule like (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxysilane, DFT calculations can determine optimized bond lengths, bond angles, and dihedral angles. A key structural feature of long-chain perfluoroalkyl substances is the tendency of the fluorinated carbon backbone to adopt a helical, rather than a simple planar zig-zag, conformation. This is due to the steric repulsion between the relatively large fluorine atoms on adjacent carbons. DFT can model this helical structure and provide precise geometric parameters.
Furthermore, DFT is used to calculate fundamental electronic properties that govern the molecule's behavior. These properties include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Table 1: Representative DFT-Calculable Properties for Fluorinated Silanes
| Property | Description | Significance for CID 11387431 |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Confirms the helical nature of the perfluorodecyl chain and the geometry of the trimethoxysilane (B1233946) headgroup. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates regions susceptible to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A larger gap implies higher stability and lower chemical reactivity. |
| Mulliken Atomic Charges | A measure of the partial atomic charges on each atom in the molecule. | Reveals the polarity of bonds (e.g., Si-O, C-F) and sites for intermolecular interactions. |
Molecular Dynamics Simulations of Interfacial Behavior
Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are particularly useful for studying how these molecules behave at an interface, for example, between a solid substrate and air or a liquid.
In a typical MD simulation, a system is set up consisting of a substrate (e.g., silica, metal oxide) and a layer of silane (B1218182) molecules. The interactions between all atoms are defined by a force field, which is a set of parameters and equations that describe the potential energy. The simulation then calculates the trajectory of every atom over a set period by solving Newton's equations of motion. This allows researchers to observe dynamic processes such as the initial adsorption of the silane onto the surface, the orientation of the molecules, and their interactions with solvent molecules. nih.gov
Modeling of Self-Assembly Processes and Film Growth
The primary application of (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxysilane is to form self-assembled monolayers (SAMs) on surfaces. The process begins with the hydrolysis of the methoxy (B1213986) groups (-OCH₃) on the silicon atom to form reactive silanol (B1196071) groups (-OH). These silanols then condense with hydroxyl groups on a substrate surface (e.g., glass, silicon wafer) and with each other, forming a covalently bonded, cross-linked siloxane network (Si-O-Si).
Computational modeling can simulate this complex process. Kinetic Monte Carlo (KMC) or MD simulations can be employed to model the hydrolysis, surface condensation, and cross-linking reactions. These models can predict how factors like temperature, surface hydroxyl density, and the presence of water influence the rate of film formation and the final structure of the monolayer. The simulations can reveal the packing density, ordering, and tilt angle of the fluorinated chains in the final SAM, which are critical determinants of the surface's properties.
Computational Prediction of Surface Wettability and Adhesion Characteristics
The defining characteristic of surfaces modified with this compound is their low surface energy, which results in high water and oil repellency (hydrophobicity and oleophobicity). Computational methods can predict these properties. chemrxiv.orgmdpi.com
Surface wettability is quantified by the contact angle of a liquid droplet on the surface. acs.orgbiolinscientific.com MD simulations can directly compute this contact angle by simulating a liquid droplet on a model SAM surface. By calculating the forces between the liquid and the surface molecules, the simulation can determine the equilibrium shape of the droplet and thus the contact angle.
The work of adhesion, which is the energy required to separate the liquid from the solid surface, can also be calculated. This is related to the interfacial energy between the solid and liquid phases. Low work of adhesion corresponds to poor wetting and a high contact angle. These computational predictions are vital for designing surfaces with specific repellency characteristics. psu.edu
Table 2: Computationally Predicted Interfacial Properties
| Property | Computational Method | Predicted Outcome for a this compound SAM |
|---|---|---|
| Water Contact Angle | Molecular Dynamics (MD) | High (>110°), indicating a hydrophobic surface. |
| Hexadecane Contact Angle | Molecular Dynamics (MD) | High (>70°), indicating an oleophobic surface. |
| Surface Free Energy | MD simulations, DFT calculations | Very low, due to the densely packed, low-polarity -CF₃ groups at the interface. |
| Work of Adhesion | MD simulations | Low values for both water and oils, indicating poor adhesion and high repellency. |
Quantum Chemical Studies of Reactivity and Stability
Quantum chemical methods, including DFT, are essential for studying the reactivity and stability of this compound. mdpi.com The reactivity of the molecule is dominated by the trimethoxysilane headgroup. The hydrolysis of the Si-OCH₃ bonds is the key initial step in the self-assembly process. Quantum chemistry can model the reaction mechanism for this hydrolysis, calculating the activation energy barriers and reaction enthalpies. This provides insight into the reaction kinetics under different conditions (e.g., pH).
The stability of the molecule can also be assessed. Thermal stability is related to the bond dissociation energies within the molecule. Quantum calculations can determine the strength of the various bonds (C-C, C-F, C-H, Si-C, Si-O), identifying the weakest link that is likely to break first upon heating. The strong C-F bonds and the stable perfluorinated chain contribute to the high thermal and chemical stability of the molecule's tail group.
Compound Names Table
| PubChem CID | IUPAC Name | Other Names |
| 11387431 | (3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)trimethoxysilane | 1H,1H,2H,2H-Perfluorodecyltrimethoxysilane; (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trimethoxysilane; FAS-17 |
Diverse Research Applications in Engineering and Applied Sciences
Advanced Materials Research
The capacity of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) to form robust, low-energy self-assembled monolayers (SAMs) makes it a cornerstone of advanced materials research. By modifying surfaces at the molecular level, FOTS enhances material properties for a range of sophisticated applications.
Development of Superhydrophobic/Oleophobic Coatings for Anti-Fouling
FOTS is instrumental in the creation of superhydrophobic and oleophobic surfaces designed to prevent fouling. A surface is considered superhydrophobic if the water contact angle exceeds 150 degrees, causing water to form beads and roll off easily. biolinscientific.com Similarly, oleophobic surfaces repel oils and other low-surface-tension liquids. biolinscientific.comneverwet.com
The effectiveness of FOTS lies in its highly fluorinated tail, which creates a surface with extremely low energy. When FOTS is applied to a substrate, it forms a self-assembled monolayer that significantly increases the contact angle of liquids. aip.org Research has shown that treating an oxidized silicon surface with FOTS can increase the static water contact angle from approximately 25.3° (hydrophilic) to 102.6° (hydrophobic). aip.org This dramatic change in wettability is the basis for creating anti-fouling surfaces. chemicalbook.com These coatings resist adhesion from water- and oil-based contaminants, making them valuable for applications where cleanliness and reduced contamination are critical. acesooptics.com
Table 1: Wettability of Silicon Substrates With and Without FOTS Coating
| Sample | Static Water Contact Angle (°) | Surface Character |
|---|---|---|
| Si(100) Substrate | ~25.3 | Hydrophilic |
| FOTS-coated Si(100) | ~102.6 | Hydrophobic |
Data sourced from goniometry measurements. aip.org
Surface Modification for Anti-Corrosion and Chemical Resistance
The dense, chemically stable monolayers formed by FOTS provide an effective barrier against corrosive agents. researchgate.net FOTS serves as a coupling agent in the production of fluorinated polymers, contributing to improved durability and chemical resistance. chemimpex.com The resulting surfaces are less permeable to moisture and other corrosive elements.
Studies on fluoro-organic films, similar in nature to FOTS monolayers, have demonstrated good anti-corrosion properties when applied to metals like copper. researchgate.net While FOTS is primarily known for its repellent properties, this same quality helps to prevent corrosive substances from making contact with the underlying substrate. This modification enhances the longevity and reliability of materials used in harsh chemical environments. chemimpex.com
Enhancement of Lubricity and Reduced Friction in MEMS Devices
In the field of Micro-Electro-Mechanical Systems (MEMS), stiction—the unintended adhesion of microscopic components—is a major cause of device failure. FOTS is widely used to create anti-stiction coatings due to the low adhesion and friction of the fluorocarbon films it forms. researchgate.net
Research comparing FOTS monolayers to other coatings, such as Octadecyltrichlorosilane (OTS), has highlighted its unique frictional properties. researchgate.net While FOTS has a lower surface energy, it can sometimes exhibit higher friction than hydrocarbon-based SAMs, a phenomenon attributed to differences in molecular stiffness and conformational disorder. researchgate.net Despite this, FOTS-coated micromachines demonstrate significantly lower and more stable adhesion and friction over many cycles compared to uncoated silicon devices. aip.org This makes FOTS a critical material for improving the durability and performance of MEMS with sliding or impacting contact interfaces. aip.orgresearchgate.net
Optoelectronic and Semiconductor Device Fabrication
FOTS plays a crucial role in several processes within the electronics and semiconductor industries. It is frequently used for the silanization of silicon wafers, a fundamental step in device fabrication. chemicalbook.comfishersci.fifishersci.fi The primary application in this area is as an anti-adhesive or release layer. chemicalbook.comfishersci.fi
After a FOTS monolayer is applied to a mold or master, it facilitates the clean release of cured polymers, such as poly(dimethylsiloxane) (PDMS), which is common in soft lithography and microfluidics. fishersci.fifishersci.fi Furthermore, FOTS is used to create precise chemical surface patterns of self-assembled monolayers, enabling the controlled fabrication of advanced electronic materials and integrated optoelectronic devices. chemimpex.comfishersci.fifishersci.firesearchgate.net
Self-Cleaning Surfaces in Optical and Architectural Applications
The superhydrophobic properties imparted by FOTS are the foundation for creating self-cleaning surfaces, often mimicking the "lotus effect." nih.govresearchgate.net On these surfaces, water droplets roll off easily, carrying dirt and contaminants with them. nih.govmdpi.com This functionality is highly desirable for applications such as self-cleaning windows, architectural panels, and the protective glass on solar panels. mdpi.commicroporousoxides.com
By applying a FOTS coating, a durable, water-repellent surface is created that reduces the need for manual cleaning. microporousoxides.com This not only maintains the aesthetic and functional quality of the surface, such as the transparency of glass, but also reduces maintenance costs and the use of chemical cleaning agents.
Membrane Technology and Separation Science
While direct research on FOTS in membrane synthesis is not as extensive as in other areas, its fundamental properties offer significant potential for membrane technology and separation science. lubrizol.comuc.edutaylorfrancis.com The ability of FOTS to create superhydrophobic and oleophobic surfaces can be leveraged to modify membranes for specific separation tasks. mdpi.com
For instance, coating a membrane with FOTS could render it superhydrophobic and underwater superoleophobic, a property useful for developing efficient oil-water separation systems. mdpi.com Such a membrane would allow water to pass through while repelling and blocking oil. Additionally, in processes like membrane distillation, preventing the wetting of membrane pores is critical. A hydrophobic FOTS coating could enhance the longevity and efficiency of these membranes. The anti-fouling characteristics of FOTS coatings could also be applied to membranes to prevent fouling from bacteria and other contaminants, a common challenge in water treatment and bioprocessing. mdpi.com
No Information Found for Compound CID 11387431
Following a comprehensive search of scientific databases and publicly available information, no chemical compound with the PubChem Compound Identifier (CID) 11387431 has been found. This identifier does not correspond to a recognized substance in the PubChem database or other chemical and scientific literature repositories.
As a result, it is not possible to generate an article on the diverse research applications of "this compound" as requested. The specified outline, which includes topics such as hydrophobicity enhancement of membranes, biomedical materials science, and textile modification, requires detailed, scientifically accurate findings that are specific to the chemical compound . Without any data or even an identification for this compound, the content for the requested article cannot be produced.
Future Perspectives and Emerging Research Avenues
Development of Environmentally Sustainable Synthetic Routes
The synthesis of fluoroalkylsilanes traditionally involves the hydrosilylation of fluorotelomer olefins, which can raise environmental and health concerns due to the use of long-chain per- and poly-fluoroalkyl substances (PFAS). acs.org Future research is increasingly focused on developing greener and more sustainable synthetic pathways.
One promising approach is the use of plant-mediated or "green" synthesis for the nanoparticles that are subsequently functionalized with fluoroalkylsilanes. emerald.comcrawforduniversity.edu.ng For instance, zinc oxide (ZnO) nanoparticles have been synthesized using plant extracts as reducing and stabilizing agents. emerald.com This method avoids harsh chemicals and is more environmentally friendly. Following this green synthesis, Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane could be grafted onto these bio-synthesized nanoparticles to create functional materials with a reduced environmental footprint. crawforduniversity.edu.ng
Integration of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane in Smart and Responsive Materials
Smart materials, which can sense and respond to environmental stimuli, represent a significant area of opportunity for advanced materials like Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane. openaccessjournals.com The unique properties of fluoroalkylsilanes make them ideal candidates for creating "smart" surfaces and textiles.
Research has shown that fluoroalkylsilane-modified textiles can be used for personal energy management and multifunctional wearable applications. acs.org By incorporating Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane into fabrics, it is possible to create textiles that are not only water-repellent but also have integrated sensing capabilities for monitoring respiratory functions or other physiological data. acs.org
Furthermore, the integration of this compound into polymer networks can lead to the development of responsive materials. For example, supramolecular polymer networks can be designed to respond to stimuli such as temperature, pH, or light. openaccessjournals.com The incorporation of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane could impart hydrophobicity that can be switched "on" or "off," leading to applications in controlled-release systems, microfluidics, and adaptive building facades. openaccessjournals.com
Advanced Patterning and Lithography Techniques Utilizing Fluorinated Silanes
The semiconductor and electronics industries continuously demand smaller and more precise patterning techniques. Nanoimprint lithography (NIL) is a high-throughput method that relies on the mechanical embossing of a resist material. umich.eduumich.edu Fluorinated silanes, including those structurally similar to Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, play a crucial role as anti-adhesion or release layers on the NIL molds. umich.edumdpi.com
The low surface energy of fluorinated silanes prevents the resist from sticking to the mold, ensuring a clean and accurate pattern transfer. spiedigitallibrary.org Research is focused on creating chemical patterns with feature sizes as small as 25-nm half pitch using NIL in combination with gas-phase surface modification with fluorinated silanes. researchgate.net The use of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane could be explored to optimize these release layers, potentially improving the durability of the mold and the fidelity of the imprinted patterns.
Furthermore, fluorinated surfactants are being developed for inclusion in nanoimprint resist materials to reduce defects during the lithographic process. mdpi.com The unique properties of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane could be leveraged in the design of novel resist components that enhance patterning accuracy and reduce process-related defects. mdpi.com
Exploration of Novel Interfacial Phenomena
The interface between a material and its environment is critical to its performance. Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, when applied as a self-assembled monolayer (SAM), creates a low-energy surface with distinct interfacial properties. researchgate.net The fluorinated tail of the molecule leads to surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). marketresearchintellect.com
A key area of research is understanding the relationship between the molecular structure of fluorinated SAMs and their interfacial properties, such as wettability and friction. uh.eduresearchgate.net Studies on similar fluorinated alkanethiols have shown that the orientation of dipoles at the surface significantly influences how polar liquids interact with the film. uh.edu For instance, the transition from a fluorocarbon to a hydrocarbon segment within the molecule creates a surface dipole that can affect wettability. uh.edu The specific structure of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, with its diisopropyl head group, would present a unique interfacial arrangement that warrants further investigation.
Future research will likely focus on creating "inverted" surface dipoles by modifying the terminal groups of such fluorinated chains, which could lead to novel wetting behaviors. uh.edu This could open up new applications in microfluidics, anti-fouling coatings, and biosensors where precise control over surface interactions is paramount.
Hybrid Systems with Multifunctional Properties
The combination of organic and inorganic components at the molecular level in hybrid materials offers a pathway to creating materials with multiple, often enhanced, functionalities. acs.org Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane is an ideal building block for such hybrid systems due to its ability to bridge organic and inorganic materials. dakenchem.com
One promising area is the development of silane-urethane hybrid crosslinkers for scratch-resistant coatings. evonik.com By incorporating a fluorinated silane (B1218182) like Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, these coatings could gain additional functionalities such as enhanced water and oil repellency. evonik.com Similarly, sol-gel derived hybrid coatings that incorporate fluoroalkylsilanes can offer a combination of hardness, transparency, and hydrophobicity. mdpi.commdpi.com
Research is also exploring the creation of multifunctional coatings for solar panels that are not only anti-reflective but also self-cleaning and weather-resistant. rsc.org Hybrid coatings based on fluorinated siloxanes and other polymers can achieve high transparency and superhydrophobicity. rsc.org The integration of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane into such systems could lead to robust and efficient solar panel coatings.
Long-Term Stability and Durability Studies under Varied Environmental Conditions
For any material to be commercially viable, its long-term stability and durability are critical. mdpi.com Coatings and surface treatments based on Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane are expected to exhibit excellent durability due to the strength of the C-F and Si-O bonds. dakenchem.com However, comprehensive studies are needed to evaluate their performance under a range of environmental stressors.
This includes testing the resistance of these materials to UV radiation, harsh chemicals, and mechanical abrasion. marketresearchintellect.comdakenchem.com For example, while fluoroalkylsilane coatings are known for their chemical resistance, their performance after prolonged exposure to acidic or basic solutions needs to be quantified. rsc.org Research on robust superhydrophobic coatings has shown that the incorporation of nanoparticles into a polymer matrix can enhance mechanical strength. rsc.org
Future studies should focus on accelerated aging tests and real-world performance evaluations to establish the service life of materials incorporating Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane. This will be crucial for their adoption in demanding applications such as automotive coatings, architectural materials, and outdoor textiles. dakenchem.com
Bridging the Gap between Fundamental Research and Scalable Industrial Applications
Translating promising laboratory results into large-scale industrial applications is a significant challenge. For Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane, this will require a concerted effort to develop cost-effective and scalable manufacturing processes. researchgate.net
One key aspect is the development of one-pot synthesis and deposition methods, such as the co-condensation of fluoroalkylsilanes in sol-gel networks, which are more amenable to industrial standards than multi-step laboratory procedures. rsc.org Simple spray-coating methods for applying these materials to large surfaces are also essential for industrial uptake. rsc.org
Furthermore, a deeper understanding of the structure-property relationships will enable the precise tailoring of materials for specific industrial needs. rsc.org This includes controlling the concentration and distribution of the fluoroalkylsilane within a coating to optimize properties like water-repellency without compromising mechanical strength. rsc.org Collaboration between academic research and industry will be vital to overcome the hurdles of scaling up production and to realize the full commercial potential of Diisopropyl(1H,1H,2H,2H-perfluorodecyl)silane in areas ranging from electronics and construction to textiles and renewable energy. marketresearchintellect.com
Q & A
Basic: How do I formulate a focused research question for studying CID 11387431?
Methodological Answer:
Begin by identifying gaps in existing literature about the compound’s properties, synthesis, or applications. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate your question. For example:
- Feasibility: Can the compound’s thermodynamic stability be measured with available lab resources?
- Novelty: Does the question address understudied interactions (e.g., with specific enzymes)?
Avoid overly broad questions like “What is this compound?” and instead specify mechanisms or conditions (e.g., “How does pH affect this compound’s catalytic activity?”). Test the question for clarity and measurability using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
Advanced: How can I resolve contradictions in experimental data for this compound’s reaction kinetics?
Methodological Answer:
Cross-validate methods : Compare results from different analytical techniques (e.g., HPLC vs. spectrophotometry) to identify systematic errors .
Control variables : Isolate factors like temperature or solvent purity that may introduce variability .
Statistical rigor : Apply multivariate analysis to distinguish noise from significant outliers .
Literature alignment : Reconcile discrepancies by reviewing prior studies’ methodologies (e.g., differences in catalyst loading) .
Example Table: Common Data Contradictions and Solutions
Basic: What strategies ensure a comprehensive literature review for this compound?
Methodological Answer:
- Use Boolean operators in databases (e.g., “this compound AND (synthesis OR degradation)”).
- Prioritize primary sources (peer-reviewed journals) over secondary summaries .
- Track citations of seminal papers to identify newer studies .
- Organize findings thematically (e.g., structural analogs, applications in catalysis) .
Advanced: How to design a reproducible synthesis protocol for this compound?
Methodological Answer:
Document critical parameters : Include exact molar ratios, reaction times, and purification steps .
Validate reproducibility : Conduct triplicate experiments and report mean yields with standard deviations .
Characterization standards : Use NMR, mass spectrometry, and elemental analysis for purity confirmation .
Publish supplementary data : Share detailed spectra and procedural videos in open-access repositories .
Basic: What ethical considerations apply to studies involving this compound?
Methodological Answer:
- Safety protocols : Adhere to institutional guidelines for handling hazardous intermediates .
- Data transparency : Disclose conflicts of interest and funding sources in publications .
- Ethical sourcing : Use vendor-certified reagents and cite material origins .
Advanced: How can I apply computational modeling to predict this compound’s behavior under novel conditions?
Methodological Answer:
Select software : Use DFT (Density Functional Theory) for electronic structure analysis or MD (Molecular Dynamics) for solvation effects .
Validate models : Compare computational predictions with empirical data (e.g., experimental binding affinities) .
Parameterize variables : Include temperature, pressure, and solvent parameters in simulations .
Basic: What criteria define a robust experimental design for this compound’s characterization?
Methodological Answer:
- Hypothesis-driven : Align methods with specific objectives (e.g., “Determine the compound’s photostability”).
- Controls : Include negative/positive controls (e.g., solvent-only samples) .
- Replication : Minimum three independent trials per condition .
- Peer review : Pre-submission feedback from collaborators to identify design flaws .
Advanced: How to address peer review critiques about methodological limitations in this compound research?
Methodological Answer:
Acknowledge limitations : Clearly state assumptions (e.g., idealized reaction conditions) .
Propose follow-ups : Suggest future work (e.g., in vivo studies to complement in vitro data) .
Revise transparently : Highlight changes in revised manuscripts using track changes .
Key Frameworks for Reference
| Framework | Application | Source |
|---|---|---|
| FINER | Evaluating research question viability | |
| PICOT | Structuring clinical/experimental questions | |
| PICO | Defining population/intervention parameters |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
